Cyclododecyl chloroformate
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Overview
Description
Cyclododecyl chloroformate is an organic compound with the chemical formula C13H23ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Preparation Methods
Cyclododecyl chloroformate can be synthesized through the reaction of cyclododecanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Cyclododecanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods for chloroformates often involve the use of phosgene gas, which is highly toxic and requires careful handling and safety measures .
Chemical Reactions Analysis
Cyclododecyl chloroformate undergoes several types of chemical reactions, including:
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Reaction with Amines: : It reacts with amines to form carbamates. [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ]
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Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
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Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{this compound} + \text{Carboxylic Acid} \rightarrow \text{Mixed Anhydride} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .
Scientific Research Applications
Cyclododecyl chloroformate has several applications in scientific research:
Organic Synthesis:
Chromatography: It is used as a derivatization agent in gas chromatography to convert polar compounds into less polar, more volatile derivatives.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclododecyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparison with Similar Compounds
Cyclododecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate and benzyl chloroformate. While all chloroformates share similar reactivity, this compound is unique due to its larger cyclododecyl group, which can influence its reactivity and the properties of the products formed.
Similar Compounds
Methyl chloroformate: Used in organic synthesis and as a derivatization agent in chromatography.
Benzyl chloroformate:
Ethyl chloroformate: Used in the derivatization of amino acids for gas chromatography.
This compound’s larger ring structure makes it distinct from these smaller chloroformates, potentially offering different steric and electronic effects in chemical reactions.
Properties
CAS No. |
65676-18-8 |
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Molecular Formula |
C13H23ClO2 |
Molecular Weight |
246.77 g/mol |
IUPAC Name |
cyclododecyl carbonochloridate |
InChI |
InChI=1S/C13H23ClO2/c14-13(15)16-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI Key |
RUVAAQJZCQKNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)Cl |
Origin of Product |
United States |
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